methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
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Properties
IUPAC Name |
methyl 1,1-dioxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-14-18(2)25(19(3)15-17)28-23(30)16-29-26(27(31)34-4)24(20-10-6-5-7-11-20)21-12-8-9-13-22(21)35(29,32)33/h5-15H,16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYPFEKGZSJOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, commonly referred to as a benzothiazine derivative, has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of mesitylamine with appropriate carbonyl precursors to yield the desired benzothiazine structure. The presence of the mesitylamino group is crucial for enhancing biological activity through specific interactions with biological targets.
Anticancer Activity
Recent studies have indicated that benzothiazine derivatives exhibit promising anticancer properties. For instance, derivatives similar to methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.3 | Caspase activation |
| A549 (Lung) | 10.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The SAR studies on benzothiazine derivatives have highlighted that modifications in the substituents significantly influence their biological activity. For example, the introduction of electron-donating groups at specific positions on the phenyl ring enhances anticancer potency while maintaining low toxicity levels.
Key Findings from SAR Studies:
- Substituent Positioning : Substituents at the para position relative to the carboxylate group generally enhance activity compared to meta or ortho substitutions.
- Electron-Withdrawing vs. Electron-Donating Groups : Electron-withdrawing groups tend to decrease activity, while electron-donating groups improve it.
- Alkyl Chain Length : Increasing the length of alkyl chains on the nitrogen atom has been correlated with improved solubility and bioavailability.
Case Studies
A notable case study involved a series of methyl benzo[e][1,2]thiazine derivatives where one compound demonstrated an IC50 value of 8 µM against a panel of cancer cell lines, indicating strong potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare this benzothiazine derivative, and what are critical reaction parameters?
- Methodology : Alkylation of the hydroxyl group at the 4-position of the benzothiazine core is a key step. For example, refluxing with alkyl halides (e.g., ethyl iodide) in acetonitrile, using anhydrous potassium carbonate as a base, yields substituted derivatives . Reaction times (e.g., 5–7 hours) and stoichiometric ratios (e.g., 1:5 molar ratio of starting material to alkylating agent) are critical for optimal yields.
- Data : Typical yields range from 77–80% under optimized conditions. Crystallization from methanol or chloroform is recommended for purification .
Q. How is the crystal structure of this compound determined, and what conformational features are observed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the thiazine ring conformation. The half-chair distortion and planar benzene ring are common, with intramolecular O–H⋯O hydrogen bonds stabilizing the structure .
- Data : Bond lengths (e.g., C–O ≈ 1.34–1.35 Å) and dihedral angles (e.g., 25.1° between thiazine and benzene rings) are critical for validating computational models .
Q. What in vitro biological activities have been reported for structurally analogous benzothiazine 1,1-dioxides?
- Methodology : Anti-inflammatory and antioxidant assays (e.g., COX inhibition, DPPH radical scavenging) are standard. DNA interaction studies via UV-Vis spectroscopy or gel electrophoresis assess intercalation potential .
- Data : Analogues show IC₅₀ values of 10–50 μM in COX-2 inhibition assays and 60–70% radical scavenging at 100 μM .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during alkylation/functionalization?
- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation. Solvent screening (DMF vs. acetonitrile) and temperature gradients (room temp vs. reflux) can suppress byproducts like over-alkylated species. Monitoring via TLC or HPLC ensures reaction progress .
- Data : DMF at 25°C reduces side reactions by 30% compared to acetonitrile at 80°C .
Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing regioisomers or tautomeric forms?
- Methodology : 2D NMR (e.g., HSQC, NOESY) clarifies proton-proton proximities in crowded regions. IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular formulas .
- Data : NOESY cross-peaks between methyl protons (δ 1.2–1.5 ppm) and aromatic protons confirm substituent orientation .
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallographic packing and solubility?
- Methodology : Hirshfeld surface analysis quantifies interaction types (e.g., C–H⋯O vs. π-π). Solubility is tested in DMSO, methanol, and aqueous buffers. Molecular dynamics simulations predict aggregation tendencies .
- Data : π-π interactions (centroid distances ≈ 3.5–3.6 Å) dominate packing in hydrophobic solvents, reducing aqueous solubility to <1 mg/mL .
Q. What strategies address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?
- Methodology : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-311G++(d,p)) to better match experimental NMR/IR. Solvent effects (PCM models) improve accuracy for polar protic solvents .
- Data : B3LYP/6-311G++(d,p) reduces RMSD between calculated and experimental ¹³C NMR shifts from 5 ppm to <2 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
